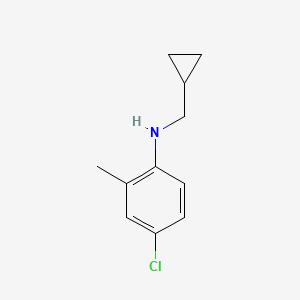![molecular formula C11H15FN2 B3170037 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-88-3](/img/structure/B3170037.png)
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
1-(3-Fluorophenyl)methylpyrrolidin-3-amine, or 1-FPM, is a synthetic stimulant of the phenethylamine and pyrrolidine classes. It is a structural analog of the widely used stimulant drug, 3-FPM. 1-FPM was first synthesized in the early 2000s, and has since been studied extensively in the lab for its pharmacological properties. It has been found to have a wide range of effects on the body, including stimulating the central nervous system, increasing alertness, and improving concentration.
Aplicaciones Científicas De Investigación
Hydrogen-bond Basicity and Steric Effects
Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, highlights the role of steric effects and the polarizability of nitrogen lone pairs in influencing hydrogen-bonding capabilities. This understanding is crucial for designing compounds with targeted interaction profiles in biochemical systems (Graton et al., 2001).
Synthesis and Chemical Transformations
The synthesis of pyrrolidinyl and piperidinyl derivatives, including steps involving stereoselective alkylation and asymmetric Michael addition, underpins the development of new pharmaceuticals and intermediates (Fleck et al., 2003). Similarly, the stereoselective synthesis of a key intermediate for antibiotic development showcases advanced synthetic strategies for constructing complex molecular architectures (Lall et al., 2012).
Functional Materials Development
Fluorinated compounds, including those with pyrrolidine units, have been utilized in the development of materials such as ethylene polymerization catalysts. The design and synthesis of these materials demonstrate their potential applications in creating polymers with specific properties (Zhang et al., 2021).
Biological Applications and Pharmacology
Derivatives of pyrrolidines have been studied for their pharmacological properties, including as ligands for muscarinic acetylcholine receptors, indicating potential applications in designing new therapeutic agents (Skaddan et al., 2000). Additionally, the synthesis and biological evaluation of fluorous pyrrolidinium and piperidinium ionic liquids suggest their use in diverse applications ranging from solvents to biological agents (Honda et al., 2017).
Chemical Stability and Degradation
Studies on the chemical stability of blends containing pyrrolidine derivatives offer insights into the degradation pathways of amines used in CO2 capture processes, contributing to the development of more stable and efficient amine-based solvents for environmental applications (Vevelstad et al., 2022).
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
It’s known that pyrrolidine derivatives can have various biological effects, depending on their specific structure and the targets they interact with .
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSYMGOCOWONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



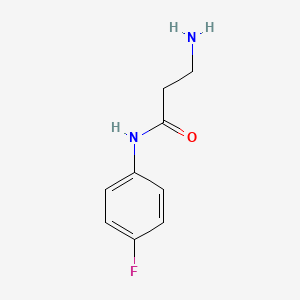

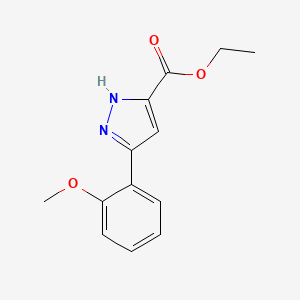

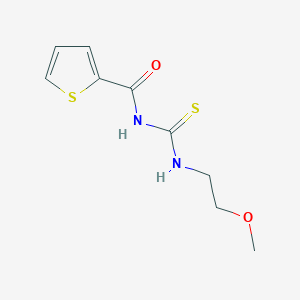
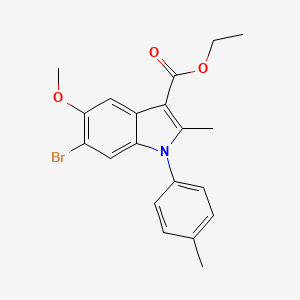

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)

